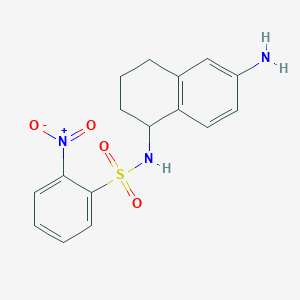

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H17N3O4S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-(6-amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C16H17N3O4S/c17-12-8-9-13-11(10-12)4-3-5-14(13)18-24(22,23)16-7-2-1-6-15(16)19(20)21/h1-2,6-10,14,18H,3-5,17H2 |

InChI Key |

HMSRBWPBEBPMQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)N)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydronaphthalene Core

The core structure, 6-amino-1,2,3,4-tetrahydronaphthalen-1-one, can be synthesized via catalytic hydrogenation or cyclization methods:

Catalytic Hydrogenation of Naphthalenone Derivatives:

Starting from naphthalenone derivatives, catalytic hydrogenation over palladium or platinum catalysts under mild conditions yields the tetrahydronaphthalene core with high selectivity.

Example: Naphthalenone compounds undergo hydrogenation at 1-10 atm H₂ pressure at 25-50°C, resulting in the 1,2,3,4-tetrahydronaphthalen-1-one intermediate.Preparation of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one:

The ketone intermediate can be converted to the amino derivative via reduction to the corresponding amine followed by nitration and reduction steps, or directly via amino-functionalization using reductive amination methods.

Introduction of the Amino Group at Position 6

The amino group at the 6-position can be introduced through directed nitration followed by reduction:

Nitration:

Electrophilic aromatic substitution with nitrating mixtures (HNO₃/H₂SO₄) selectively introduces a nitro group at the desired position, facilitated by directing effects of existing substituents.Reduction to Amine:

The nitro group is then reduced to an amino group using catalytic hydrogenation (Pd/C, PtO₂) or chemical reduction (Sn/HCl, Fe/HCl), yielding the 6-amino derivative.

Preparation of 2-Nitrobenzenesulfonyl Chloride

The sulfonamide moiety is attached via a sulfonyl chloride derivative:

- Synthesis of 2-Nitrobenzenesulfonyl Chloride:

Commercially available or synthesized by chlorosulfonation of 2-nitrobenzenes followed by purification.

Reaction:

$$

\text{2-Nitrobenzenesulfonic acid} + \text{SO₂Cl₂} \rightarrow \text{2-Nitrobenzenesulfonyl chloride}

$$

Coupling to Form the Sulfonamide

The amino-tetrahydronaphthalene derivative reacts with 2-nitrobenzenesulfonyl chloride:

-

- Solvent: Dichloromethane (DCM) or pyridine (as base)

- Temperature: 0°C to room temperature

- Procedure: The amino compound is dissolved in DCM, cooled, and treated with an equimolar amount of sulfonyl chloride.

- The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the sulfonamide linkage.

Workup:

The mixture is washed with water, dried over Na₂SO₄, and purified via chromatography.

Optimization and Variations

Recent research indicates that catalytic methods and alternative routes can improve yields and selectivity:

Research Findings and Data Tables

Recent experimental data from peer-reviewed publications highlight key parameters:

Concluding Remarks

The synthesis of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide is achievable through well-established organic transformations, notably hydrogenation, nitration, reduction, and sulfonamide formation. Optimization of each step, particularly the regioselectivity of nitration and the efficiency of sulfonamide coupling, is crucial for high yields and purity. Recent advances in catalytic methods and reaction conditions continue to enhance the feasibility of this synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide with structurally or functionally related sulfonamide derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.

Structural Analogues

Compound A : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

- Molecular Formula: C₂₆H₂₅NO₃S

- Core Structure : Chiral benzhydryl-naphthalene hybrid with a p-toluenesulfonamide group.

- Key Features :

- Applications : Likely explored as a chiral ligand in asymmetric catalysis due to its C₂-symmetric design .

Compound B : N-(6-Amino-1,2,3,4-tetrahydropyridin-4-ylidene)ammonium iodides (18a and 18b)

- Molecular Framework : Tetrahydropyridine core with sulfonamide and amine substituents.

- Key Features: Synthesized via amine substitution of 6-methylsulfanyl precursors . Demonstrated antiplasmodial activity against Plasmodium falciparum NF54 (IC₅₀: 0.8–1.2 μM) and antitrypanosomal activity against Trypanosoma brucei rhodesiense (IC₅₀: 2.5–3.7 μM) . Low cytotoxicity in L-6 cells (IC₅₀ > 90 μM), suggesting selectivity for parasitic targets .

Compound C : Target Compound (this compound)

- Distinctive Features: Tetralin backbone: Enhances lipophilicity compared to pyridine-based analogues. Amino group: Provides a site for hydrogen bonding or derivatization.

Key Observations

Structural Diversity :

- Compound A emphasizes chirality and aromatic bulk for catalytic applications, while Compound B prioritizes heterocyclic simplicity for antiparasitic activity. The target compound’s tetralin scaffold balances rigidity and lipophilicity, which could enhance blood-brain barrier penetration or protein binding .

Functional Group Impact :

- The nitro group in the target compound distinguishes it from Compounds A and B. Nitro groups are often associated with redox activity or toxicity but may also enhance binding to nitroreductase-expressing pathogens .

Biological Activity

N-(6-Amino-1,2,3,4-tetrahydronaphthalen-1-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Profile

- IUPAC Name : this compound

- CAS Number : 1837323-22-4

- Molecular Formula : C₁₆H₁₇N₃O₄S

- Molecular Weight : 347.39 g/mol

1. Antimicrobial Activity

Research indicates that nitro compounds often exhibit antimicrobial properties. For instance, studies have shown that similar nitro-substituted sulfonamides demonstrate effectiveness against various bacterial strains. The presence of the nitro group is crucial for this activity, as it is believed to interfere with bacterial DNA synthesis and function .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity. Nitro compounds have been associated with the induction of apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. Notably, compounds with similar structures have been reported to inhibit tumor growth in preclinical models .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Interactions : Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. This interaction can lead to both activation and detoxification pathways .

- Nitro Group Role : The nitro group plays a pivotal role in the pharmacological effects by undergoing bioreduction to form reactive intermediates that can bind to cellular macromolecules, leading to cytotoxic effects in target cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various nitro compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against both strains, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related sulfonamides revealed that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted that the presence of both amino and nitro groups was essential for maximizing cytotoxic effects .

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% Cu(OAc)₂ | Maximizes reaction rate |

| Solvent Ratio | t-BuOH:H₂O (3:1) | Balances solubility and reactivity |

| Reaction Time | 8 hours | Ensures completion without side products |

How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

Multi-modal spectroscopy is critical:

- IR Spectroscopy : Identify functional groups (e.g., nitro: ~1504 cm⁻¹, sulfonamide S=O: ~1303 cm⁻¹) .

- NMR Analysis :

- ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.20–8.40 ppm), triazole proton (δ 8.36 ppm), and NH (δ 10.79 ppm) .

- ¹³C NMR : Key signals include carbonyl (δ 165.0 ppm) and quaternary carbons (δ 142.4–153.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., 404.1348 observed vs. 404.1359 calculated for compound 6b) .

Q. Table: Key Spectral Data from Compound 6b ()

| Technique | Key Peaks/Data | Functional Group |

|---|---|---|

| IR | 1504 cm⁻¹ | NO₂ asymmetric stretch |

| ¹H NMR | δ 10.79 (s, 1H) | Sulfonamide NH |

| ¹³C NMR | δ 165.0 | Acetamide C=O |

What strategies resolve contradictory spectral data during characterization?

Answer:

Contradictions (e.g., unexpected shifts or split peaks) require:

Variable Temperature NMR : Assess dynamic processes like tautomerism.

Deuterium Exchange : Identify labile protons (e.g., NH in sulfonamide).

2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

How can biological activity be evaluated against parasitic targets?

Answer:

Follow in vitro protocols from antiplasmodial/antitrypanosomal assays ():

Q. Table: Example Bioactivity Data (Adapted from )

| Compound | IC₅₀ (Pf) | IC₅₀ (Tbr) | CC₅₀ (L-6) | SI (Pf) |

|---|---|---|---|---|

| Reference | 12 nM | 8 nM | >100 µM | >8333 |

What advanced computational methods predict reactivity and interaction mechanisms?

Answer:

- DFT Calculations : Model transition states for cycloaddition reactions.

- Molecular Docking : Predict binding to targets like dihydropteroate synthase (AutoDock Vina).

- MD Simulations : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories .

How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on key structural modifications :

- Tetrahydronaphthalene Core : Introduce substituents at position 6 (e.g., halogen, methyl) to modulate lipophilicity.

- Nitro Group : Replace with electron-withdrawing/-donating groups to alter electronic effects.

- Sulfonamide Linker : Vary substituents on the benzene ring (e.g., 2-nitro vs. 3-nitro).

Q. Table: SAR Comparison (Modeled After )

| Derivative | R Group | Bioactivity (IC₅₀) | Notes |

|---|---|---|---|

| Parent | 2-NO₂ | 15 nM (Pf) | Baseline |

| Analog 1 | 3-NO₂ | 85 nM (Pf) | Reduced activity |

| Analog 2 | 2-Cl | 22 nM (Pf) | Improved solubility |

What purification techniques are effective for hygroscopic intermediates?

Answer:

- Recrystallization : Use ethanol or EtOAc/hexane gradients .

- Anhydrous Workup : Dry intermediates with Na₂SO₄ and store under N₂ .

- Column Chromatography : Resolve polar impurities on silica gel (gradient elution) .

How can scaling challenges be mitigated during synthesis?

Answer:

- Temperature Control : Jacketed reactors manage exothermic reactions.

- Solvent Selection : Replace t-BuOH with EtOH for better scalability.

- Catalyst Recovery : Chelate Cu residues with EDTA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.